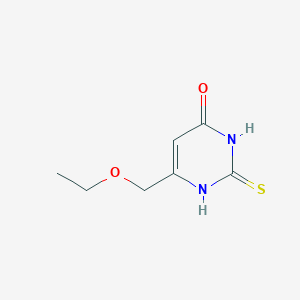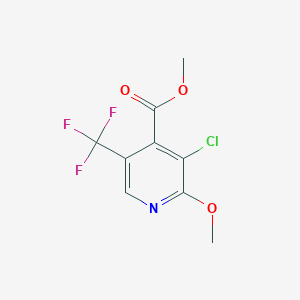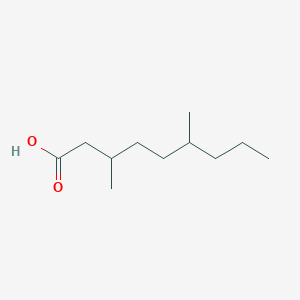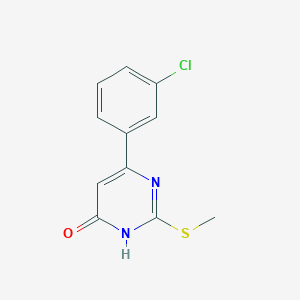![molecular formula C12H10N4O2 B1489661 4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1152513-70-6](/img/structure/B1489661.png)
4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol
Vue d'ensemble
Description
The compound “4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol” is a complex organic molecule that contains several interesting functional groups. These include a phenol group, a 1,2,4-oxadiazole ring, and a 1-methyl-1H-pyrazol-4-yl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of the functional groups it contains. For example, the phenol group might undergo reactions such as E1 or E2 eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific arrangement of its atoms would all play a role .Applications De Recherche Scientifique
Computational and Pharmacological Potential
A study highlights the computational and pharmacological evaluation of novel derivatives, including 1,3,4-oxadiazole and pyrazole, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The compounds exhibited binding and inhibitory effects across various assays, with certain derivatives showing significant antioxidant potential and others demonstrating potent toxicity assessment and tumor inhibition capabilities (Faheem, 2018).
Antimicrobial Activity
Research into the antimicrobial activity of certain 1,3,4-oxadiazole and pyrazole derivatives revealed compounds with significant antibacterial activity against various pathogens. One study synthesized novel oxadiazoles exhibiting notable antibacterial effects, with specific compounds showing high efficacy against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).
Antifungal and Insecticidal Activities
Derivatives containing the 1,3,4-oxadiazole rings were evaluated for their insecticidal activities against the diamondback moth, showcasing that some compounds exhibited good insecticidal activities. This suggests their potential application in agricultural pest management (Qi et al., 2014). Furthermore, compounds have been synthesized and tested for their fungicidal activity against Rhizoctonia solani, a major rice disease in China, indicating their utility in controlling fungal pathogens (Chen et al., 2000).
Antimycobacterial Screening
Newly synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were evaluated for their in vitro antitubercular activities, with some showing promising lead molecules for further drug development against Mycobacterium tuberculosis (Nayak et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-16-7-9(6-13-16)12-14-11(15-18-12)8-2-4-10(17)5-3-8/h2-7,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVSLZKHDRFWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(Pyridin-4-yl)methyl]azepane dihydrochloride](/img/structure/B1489586.png)
![2-[4-(4-Fluoro-2-methylbenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489587.png)


![1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1489591.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B1489596.png)
![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime](/img/structure/B1489597.png)
![[2-(4-Aminophenoxy)-ethoxy]-acetic acid](/img/structure/B1489598.png)
![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1489601.png)